N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered significant interest in the field of chemical research due to its unique structure and potential applications. This compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities, and a 1-tert-butyltriazole moiety, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the desired thiadiazole ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole and thiadiazole rings can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with specific receptors or proteins, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
1,2,3-Triazole derivatives: Widely used in click chemistry and as pharmacophores in drug design.
Uniqueness
N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the 1,3,4-thiadiazole and 1-tert-butyltriazole moieties, which confer enhanced stability, reactivity, and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6S/c1-9(2,3)15-5-7(12-14-15)4-10-8-13-11-6-16-8/h5-6H,4H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWHXERTTUIPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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